![molecular formula C25H30N2OS B2731944 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 681279-42-5](/img/structure/B2731944.png)
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H30N2OS and its molecular weight is 406.59. The purity is usually 95%.
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Scientific Research Applications
Indole Derivatives and NMDA Receptors
Research has focused on indole derivatives for their potential interactions with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in neurological processes. A study synthesized a library of indole derivatives, including 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone, and evaluated their binding affinity towards GluN2B-containing NMDA receptors. The most active compound demonstrated significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, suggesting potential for neuroprotective drug development (Gitto et al., 2014).
Antioxidant Effects and Neuroprotection
Further exploration into indole derivatives revealed antioxidant properties alongside NMDA receptor affinity. One compound showed both high binding affinity to GluN2B-containing NMDA receptors and antioxidant effects in preliminary screenings. This dual functionality hints at the promise of these compounds as neuroprotective agents, offering a prototype for future drug development aimed at targeting neurodegenerative disorders (Gitto et al., 2014).
Synthesis and Biological Characterization
The synthesis and biological characterization of indole derivatives targeting GluN2B-subunit-containing NMDA receptors have been a subject of intensive study. Compounds like (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone have been identified as potent ligands, displaying high binding affinity and improved potency over previously reported analogues. This research underscores the therapeutic potential of indole derivatives in modulating NMDA receptor activity, which could be beneficial in treating various neurological conditions (Gitto et al., 2012).
properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-18-10-12-26(13-11-18)25(28)17-29-24-16-27(23-7-5-4-6-22(23)24)15-21-14-19(2)8-9-20(21)3/h4-9,14,16,18H,10-13,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCXXZYTNAWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone |
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